molecular formula C23H27N3O2S B565692 4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester CAS No. 1044764-15-9

4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester

Cat. No.: B565692
CAS No.: 1044764-15-9
M. Wt: 409.5 g/mol
InChI Key: KSTLDUWJKVUEQH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

CAY10494 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical synthesisThe compound’s molecular formula is C23H27N3O2S, and it has a molecular weight of 409.54 . Its solubility varies in different solvents, such as DMF, DMSO, and ethanol . These properties make CAY10494 a valuable tool in the study of biochemical pathways and enzyme interactions.

Cellular Effects

The effects of CAY10494 on various cell types and cellular processes are not extensively documented. It is known that compounds similar to CAY10494 can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, CAY10594, a related compound, has been shown to regulate the phosphorylated-GSK-3β/JNK axis, which is involved in cell signaling and stress responses . It is plausible that CAY10494 may exhibit similar cellular effects, impacting cell function and metabolic processes.

Molecular Mechanism

The molecular mechanism of CAY10494 involves its interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation. The compound’s structure suggests that it may interact with specific proteins or enzymes, although detailed studies are lacking. The molecular interactions of CAY10494 could lead to changes in gene expression and cellular function, similar to other compounds in its class .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CAY10494 over time are not well-documented. It is essential to consider the stability and degradation of the compound during experiments. CAY10494 is stable at room temperature and has a shelf life of at least four years . Long-term effects on cellular function would require further in vitro and in vivo studies to determine any potential changes over time.

Dosage Effects in Animal Models

The dosage effects of CAY10494 in animal models have not been extensively studied. It is crucial to understand how different dosages can impact the compound’s efficacy and potential toxicity. Similar compounds have shown dose-dependent effects, with higher doses potentially leading to adverse effects

Transport and Distribution

The transport and distribution of CAY10494 within cells and tissues are not well-characterized. It is essential to consider how the compound is transported and localized within the cellular environment. Transporters and binding proteins may play a role in the distribution of CAY10494, affecting its localization and accumulation within specific tissues .

Subcellular Localization

Understanding the targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is crucial for elucidating its role in cellular processes

Preparation Methods

  • Specific synthetic routes and reaction conditions for CAY10494 are not widely available in the literature. it serves as an intermediate in the production of other compounds.
  • Industrial production methods may involve multi-step processes, but detailed information is proprietary.
  • Chemical Reactions Analysis

    • CAY10494 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformations.
    • Major products formed during these reactions would be downstream intermediates or final pharmaceutical compounds.
  • Scientific Research Applications

      Chemistry: CAY10494’s role as a synthetic intermediate contributes to the development of novel drugs.

      Biology: It may be used in studies related to drug discovery, target identification, and pharmacology.

      Medicine: While direct clinical applications are limited, its derivatives could have therapeutic potential.

      Industry: Pharmaceutical companies utilize CAY10494 in their drug development pipelines.

  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds to directly compare with CAY10494.

    Properties

    IUPAC Name

    tert-butyl 4-[(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methyl]benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H27N3O2S/c1-23(2,3)28-22(27)19-6-4-17(5-7-19)16-25-11-13-26(14-12-25)21-20-18(8-10-24-21)9-15-29-20/h4-10,15H,11-14,16H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KSTLDUWJKVUEQH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC4=C3SC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H27N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801135408
    Record name 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801135408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    409.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1044764-15-9
    Record name 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1044764-15-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1,1-Dimethylethyl 4-[(4-thieno[2,3-c]pyridin-7-yl-1-piperazinyl)methyl]benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801135408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
    Reactant of Route 2
    4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
    Reactant of Route 3
    4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
    Reactant of Route 4
    Reactant of Route 4
    4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
    Reactant of Route 5
    Reactant of Route 5
    4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester
    Reactant of Route 6
    Reactant of Route 6
    4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester

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